molecular formula C7H9N5O B131538 N7-(2-Hydroxyethyl)adenine CAS No. 126595-74-2

N7-(2-Hydroxyethyl)adenine

Cat. No.: B131538
CAS No.: 126595-74-2
M. Wt: 179.18 g/mol
InChI Key: XOMKQMGJBJAMCE-UHFFFAOYSA-N
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Description

N7-(2-Hydroxyethyl)adenine, also known as this compound, is a useful research compound. Its molecular formula is C7H9N5O and its molecular weight is 179.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

DNA Adduct Formation and Persistence

The formation and persistence of 7-(2-Hydroxyethyl)guanine in DNA, a closely related compound to 7-(2-Hydroxyethyl)adenine, has been a subject of research. Studies by Walker et al. (1992) focused on its accumulation in DNA of mice and rats exposed to ethylene oxide, highlighting its role in alkylating DNA and the efficiency of such alkylation at high exposures. This research provides insights into the mechanisms of DNA damage and repair in response to chemical exposure (Walker et al., 1992).

Excited-State Dynamics of Adenine Derivatives

Cohen et al. (2003) investigated the excited-state dynamics of adenine and its derivatives, including monomethylated adenines. Their work provides significant insights into the behavior of adenine derivatives under excited-state conditions, which is crucial for understanding the fundamental aspects of molecular interactions and reactions in biological systems (Cohen, Hare, & Kohler, 2003).

DNA Template Replication and Damage

Research by Guschlbauer et al. (1991) on the structure and in vitro replication of DNA templates containing oxidized adenine residues, such as 7,8-dihydro-8-oxoadenine, provides insights into the effects of adenine modifications on DNA replication and potential implications for mutations and carcinogenesis (Guschlbauer et al., 1991).

Safety and Hazards

The safety data sheet for 7-(2-Hydroxyethyl)adenine suggests that if exposure limits are exceeded, irritation or other symptoms may be experienced . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

Properties

IUPAC Name

2-(6-aminopurin-7-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMKQMGJBJAMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=CN2CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452081
Record name 7-(2-Hydroxyethyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126595-74-2
Record name 7-(2-Hydroxyethyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution containing 16 (0.207 g, 0.999 mmol) and water (0.50 mL) in THF (12 mL) was added NaBH4 (0.38 g, 10.0 mmol). After stirring for 4 h at 25° C., the reaction mixture was neutralized to pH=7.0 by use of 10% HCl aqueous solution. Solvent was evaporated under reduced pressure and the residue was purified by column chromatography (EtOAc/hexanes=9:1) to give 18 (0.10 g, 0.55 mmol) in 55% yield: mp 132-133° C.; Rf(hexanes/EtOAc=1:2) 0.09; UV (EtOH) λmax 265 (ε 14,110); 1H NMR (CD3OD) δ 3.68 (t, J=5.9 Hz, 2 H, CH2O), 3.66 (t, J=5.9 Hz, 2 H, CH2N), 8.34 (s, 1 H, HC2), 8.68 (s, 1 H, HC8); MS m/z 179 (M+). Anal (C7H9N5O) C, H, N; calcd (%): 46.92, 5.06, 39.08; found (%): 47.01, 5.12, 39.11.
Name
Quantity
0.207 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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